molecular formula C20H14ClF3N2O2 B3036120 5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338977-52-9

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No.: B3036120
CAS No.: 338977-52-9
M. Wt: 406.8 g/mol
InChI Key: LKQZKCSMFRAGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a pyridine ring substituted with a chloro group, an oxo group, and a carboxamide group, along with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro and oxo groups are introduced through electrophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as aniline, under conditions that promote amide bond formation.

    Phenyl and Trifluoromethylphenyl Substitution: The phenyl and trifluoromethylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts that enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific modifications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide: Known for its unique trifluoromethyl group, which enhances its biological activity.

    5-chloro-2-oxo-N-phenyl-1-[[3-(methyl)phenyl]methyl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.

    5-chloro-2-oxo-N-phenyl-1-[[3-(fluoromethyl)phenyl]methyl]pyridine-3-carboxamide: Contains a fluoromethyl group, offering a different profile of biological activity.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it particularly unique. This group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy and duration of action in biological systems.

Properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-10-17(18(27)25-16-7-2-1-3-8-16)19(28)26(12-15)11-13-5-4-6-14(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQZKCSMFRAGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117471
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338977-52-9
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338977-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.